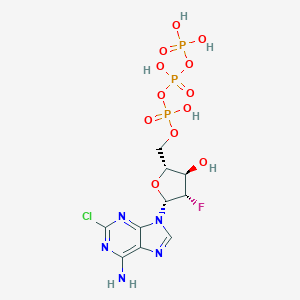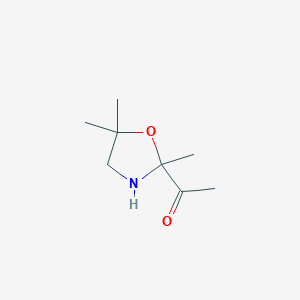
3-(4-哌啶基)-1,2-苯并异噁唑盐酸盐
描述
“3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been described in the literature . The process involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” can be represented by the InChI code:InChI=1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H . Chemical Reactions Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for certain kinases .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” is 256.71 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学研究应用
Pharmacological Applications in Psychiatry
Piperidine derivatives, including 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride, have been identified as key components in the synthesis of atypical antipsychotic medications . These compounds are valued for their high selectivity and potency as GlyT1 inhibitors, which are crucial in the treatment of disorders such as schizophrenia .
Synthesis of Antidepressants
The structural motif of piperidine is integral in the design of antidepressant drugs. The benzisoxazole ring, in particular, is a common scaffold in the molecular structure of several antidepressants, providing the necessary pharmacophore for therapeutic efficacy .
Anticancer Drug Design
Research has shown that piperidine-based compounds can exhibit antiproliferative and antimetastatic effects on various types of cancers. The incorporation of the benzisoxazole ring system, as seen in 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride, is a strategic approach in the development of novel anticancer agents .
Development of Antimicrobial Agents
The piperidine nucleus is a versatile structure that can be exploited in the creation of antimicrobial drugs. Its ability to interact with bacterial cell targets makes it a valuable component in the fight against infectious diseases .
Anti-Inflammatory Medications
Piperidine derivatives are also used in the synthesis of anti-inflammatory drugs. The structural properties of 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride contribute to its biological activity, making it a potential candidate for the development of new anti-inflammatory therapies .
Neuroprotective Agents
The neuroprotective properties of piperidine derivatives are being explored for their potential in treating neurodegenerative diseases. The benzisoxazole hydrochloride moiety in particular may offer a promising avenue for the discovery of drugs that can protect neuronal cells .
Analgesic Formulations
Compounds with a piperidine structure, such as 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride, are important in the formulation of analgesics. Their ability to modulate pain pathways provides a basis for the development of new pain management solutions .
Cortisol Abnormality Treatments
The compound has been associated with the synthesis of 11β-hydroxysteroid dehydrogenase type 1 inhibitors, which are used in treating diseases related to cortisol abnormalities. This highlights the compound’s significance in endocrinological research and therapy .
作用机制
Target of Action
It is known that piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as antiproliferation and antimetastatic effects on various types of cancers .
Pharmacokinetics
It is known that the pharmacokinetics of piperidine derivatives can vary widely, influencing their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Action Environment
It is known that the action of piperidine derivatives can be influenced by various factors, including the physiological environment and the presence of other substances .
属性
IUPAC Name |
3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRIOVDBNNWSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














